Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
The compound of interest, "Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate," is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as thieno[3,2-d]pyrimidin-2-yl and benzoate groups, have been synthesized and characterized for various applications, including antiulcer, antifungal, and anti-allergy activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including cyclocondensation and cyclization under basic or acidic conditions. For instance, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates were synthesized via cyclocondensation of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with thiourea derivatives . Similarly, the synthesis of ethyl 2-benzoylthioureidothiophen-3-carboxylates involved treatment with concentrated sulfuric acid or polyphosphoric acid/ethanol to yield 2-aminothieno[2,3-d][1,3]thiazin-4-ones .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods. Theoretical calculations using methods such as Hartree Fock and Density Functional Theory have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .
Chemical Reactions Analysis
The chemical reactivity of related compounds often involves interactions with biological targets. For example, a compound with a benzimidazol-2-yl group exhibited H+/K(+)-ATPase inhibitory activity and provided mucosal protection against gastric lesions . Another compound with a pyridyloxy group acted as an anti-juvenile hormone agent, inducing symptoms of hormone deficiency in insect larvae .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and have implications for their biological activity. The presence of specific functional groups, such as the ethoxycarbonyl group, has been shown to be critical for biological activity . The electronic properties, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), are also important as they can influence the reactivity and interaction of the compounds with biological targets .
properties
IUPAC Name |
ethyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-5-11-24-19(26)18-16(10-12-29-18)23-21(24)30-13-17(25)22-15-9-7-6-8-14(15)20(27)28-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVNRBMLWSJIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate |
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